3,3-Difluoro-1-phenylpropan-1-ol
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Overview
Description
3,3-Difluoro-1-phenylpropan-1-ol is an organic compound with the molecular formula C9H10F2O It is characterized by the presence of two fluorine atoms attached to the third carbon of a propanol chain, which is further connected to a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the deoxyfluorination of 3,3-difluoro-1,2-diphenylcyclopropane using deoxyfluorination reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor . The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions.
Industrial Production Methods: While specific industrial production methods for 3,3-Difluoro-1-phenylpropan-1-ol are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 3,3-Difluoro-1-phenylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form 3,3-difluoro-1-phenylpropan-1-amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products:
Oxidation: 3,3-Difluoro-1-phenylpropan-1-one.
Reduction: 3,3-Difluoro-1-phenylpropan-1-amine.
Substitution: Products depend on the nucleophile used, such as 3,3-difluoro-1-phenylpropan-1-azide or 3,3-difluoro-1-phenylpropan-1-nitrile.
Scientific Research Applications
3,3-Difluoro-1-phenylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated compounds.
Industry: Used in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-1-phenylpropan-1-ol involves its interaction with various molecular targets. The presence of fluorine atoms can significantly alter the compound’s reactivity and interaction with biological molecules. Fluorine’s high electronegativity can influence the compound’s binding affinity to enzymes and receptors, potentially leading to unique biological effects .
Comparison with Similar Compounds
3,3,3-Trifluoro-1-propanol: Similar structure but with three fluorine atoms.
3,3-Difluoro-1,2-diphenylcyclopropane: A precursor in the synthesis of 3,3-Difluoro-1-phenylpropan-1-ol.
3,3-Difluoro-1-phenylpropan-1-amine: A reduction product of this compound.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both a phenyl group and fluorine atoms. This combination imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
IUPAC Name |
3,3-difluoro-1-phenylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O/c10-9(11)6-8(12)7-4-2-1-3-5-7/h1-5,8-9,12H,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVXHMDPPKKYLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1378793-54-4 |
Source
|
Record name | 3,3-difluoro-1-phenylpropan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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